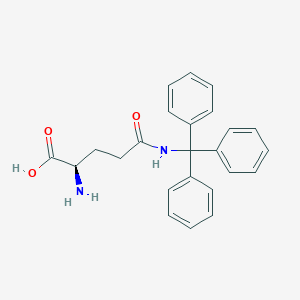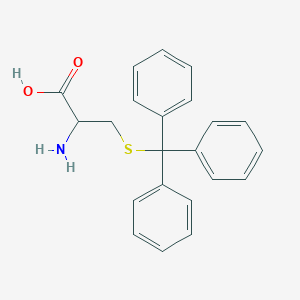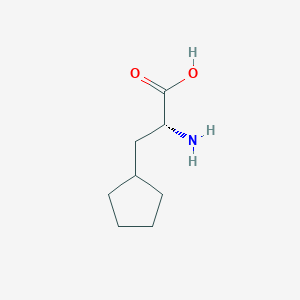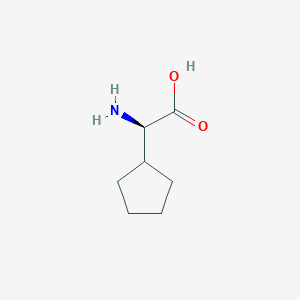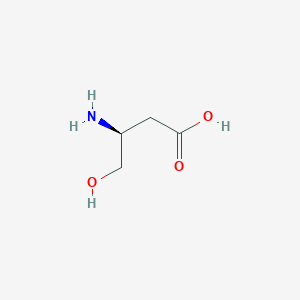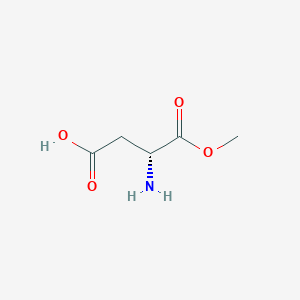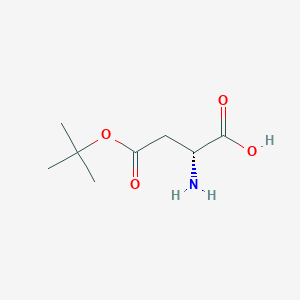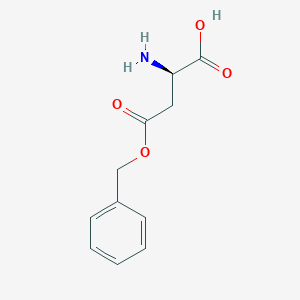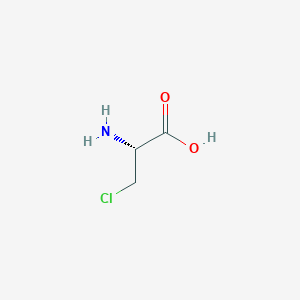
3-氯-L-丙氨酸
描述
3-Chloro-L-alanine is a 3-chloroalanine that has R configuration at the chiral center . It is a L-alanine derivative and a 3-chloroalanine . It is an enantiomer of a 3-chloro-D-alanine .
Synthesis Analysis
3-Chloro-L-alanine is usually derived from the chlorination of serine . It is used in the synthesis of other amino acids by replacement of the chloride . The compound is also used as an inhibitor of alanine aminotransferase (ALAT) .Molecular Structure Analysis
The molecular formula of 3-Chloro-L-alanine is C3H6ClNO2 . It has a molecular weight of 123.54 g/mol . The compound has R configuration at the chiral center .Chemical Reactions Analysis
3-Chloro-L-alanine is a reactive metabolite produced as a short-lived intermediate in a number of enzymatic processes . It is susceptible to inactivation by 2AA produced from L-serine or 3-chloro-L-alanine .Physical And Chemical Properties Analysis
3-Chloro-L-alanine is a white, water-soluble solid . It has a molecular weight of 123.54 g/mol .科学研究应用
抗菌剂和细菌耐药性
3-氯-DL-丙氨酸(3CA)被认为是一种抑制肽聚糖合成的抗菌剂。它在不同细菌菌株中的有效性有所不同;例如,福斯菌核和牙龈拟杆菌对3CA表现出耐药性,而变形链球菌和大肠杆菌对其敏感。研究从福斯菌核中分离出了3CA耐药基因,发现它编码了一种L-蛋氨酸-α-去氨-γ-巯基甲烷裂解酶,该酶对3CA也活性 (Yoshimura et al., 2002)。
酶合成和解毒
对3-氯-L-丙氨酸具有抗性的土壤细菌球孢杆菌L-118已被研究其酶合成能力。其酶可以催化3-氯-L-丙氨酸的β-替代反应,形成L-半胱氨酸,这是一种重要的氨基酸 (Dhillon et al., 1984)。此外,对3-氯-D-丙氨酸具有抗性的假单胞菌CR 1-1产生了一种新型酶,3-氯-D-丙氨酸氯裂解酶,对于解毒3-氯-D-丙氨酸起着至关重要的作用 (Nagasawa et al., 1982)。
亲和标记和代谢研究
对猪心丙氨酸氨基转移酶的研究表明,3-氯-L-丙氨酸作为亲和标记剂,为了解酶的结构和功能提供了见解 (Morino et al., 1979)。此外,使用L-[3H]丙氨酸和氚水进行的研究揭示了巨大芽孢球菌萌发期间丙氨酸代谢的低速代谢,涉及丙氨酸 (Scott & Ellar, 1978)。
分子相互作用和界面研究
固态核磁共振方法已被用于研究丙氨酸与硅表面之间的分子界面,为生物有机-无机相互作用提供了见解,这对于各种科学和技术领域都是重要的 (Ben Shir et al., 2010)。
治疗和工业应用
被3-氯-L-丙氨酸等抑制剂靶向的丙氨酸漆酶对于细菌细胞壁合成至关重要,因此是抗菌药物的潜在靶标 (Azam & Jayaram, 2015)。此外,利用微生物发酵生产L-丙氨酸在食品、制药和工程热塑性材料等工业应用中具有重要意义 (Zhou et al., 2015)。
安全和危害
When handling 3-Chloro-L-alanine, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
未来方向
Reactive enamines and imines, such as 3-Chloro-L-alanine, are produced as short-lived intermediates in a number of enzymatic processes . Future research may focus on the biological significance of enamine and imine production and the importance of RidA in controlling the accumulation of reactive metabolites .
属性
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336429 | |
| Record name | 3-Chloro-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-L-alanine | |
CAS RN |
2731-73-9 | |
| Record name | 3-Chloro-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Chloroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RTT737SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-chloro-L-alanine affect alanine aminotransferase, and what are the implications?
A2: 3-Chloro-L-alanine acts as an affinity label for alanine aminotransferase (AlaAT). [] This means it binds to the enzyme and irreversibly inactivates it. This inactivation leads to increased urinary alanine levels due to the disruption of alanine metabolism. [] Interestingly, studies on maize leaves showed that 3-chloro-L-alanine differentially affects various GlyAT (glycine aminotransferase) isoforms, highlighting the compound's ability to differentiate between closely related enzymes. []
Q2: Can 3-chloro-L-alanine be used for the enzymatic synthesis of other compounds?
A3: Yes, 3-chloro-L-alanine has shown promise in the enzymatic synthesis of L-cysteine. This involves using the enzyme O-acetylserine sulfhydrylase from a 3-chloro-L-alanine resistant strain of Bacillus sphaericus L-118. [, ] This method highlights the potential of using 3-chloro-L-alanine resistant enzymes for biocatalytic applications.
Q3: What structural features make 3-chloro-L-alanine a successful inhibitor of enzymes like L-serine O-sulphate-degrading systems?
A4: Effective competitive inhibitors of the L-serine O-sulphate-degrading system, including 3-chloro-L-alanine, share structural similarities with L-serine O-sulphate. [] These include an interproton distance of 0.75 nm, two electronegative ends, or one electronegative end and the negative end of a dipole. [] The presence of a good leaving group at the β-carbon, like chlorine in 3-chloro-L-alanine, allows for potent inhibition through a β-elimination mechanism. []
Q4: How does the structure of 3-chloro-L-alanine relate to its ability to be utilized by aspartate aminotransferase in the synthesis of novel amino acids?
A5: Aspartate aminotransferase can catalyze the β-elimination of 3-chloro-L-alanine. [] This property has been utilized to synthesize novel amino acids by introducing appropriate nucleophiles in the reaction. [] The good leaving group (chlorine) at the β-carbon of 3-chloro-L-alanine facilitates the β-elimination reaction. [] Subsequent nucleophilic attack on the enzyme-bound intermediate leads to the formation of a new amino acid. [] Notably, this reaction has been successfully employed to synthesize sulphocysteine with high yield and enantiomeric purity using thiosulphate as the nucleophile. []
Q5: Can you explain the use of 3-chloro-L-alanine in the synthesis of [14C]-kynurenine?
A6: 3-Chloro-L-alanine is crucial in a novel method for synthesizing [14C]-kynurenine from [14C]-L-tryptophan. [, ] This method leverages extracts from tryptophan-adapted Pseudomonas marginalis cells and exploits 3-chloro-L-alanine's ability to selectively and rapidly inactivate kynureninase, an enzyme downstream in the kynurenine pathway. [, ] This inactivation prevents further degradation of the desired product, [14C]-kynurenine, leading to a high yield (76%). [, ]
Q6: How does 3-chloro-L-alanine interact with tryptophanase?
A8: 3-chloro-L-alanine serves as a substrate analog for the enzyme tryptophanase. [] Although it doesn't provide insights into 3-chloro-L-alanine's inhibitory effects, this interaction helps researchers understand the enzyme's substrate specificity and catalytic mechanism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



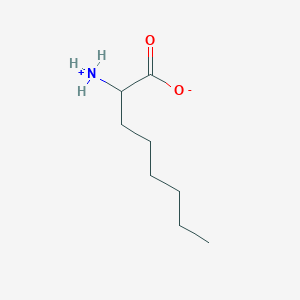
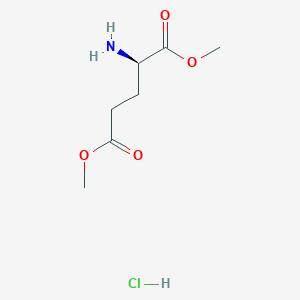
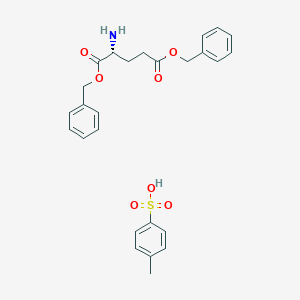
![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)
